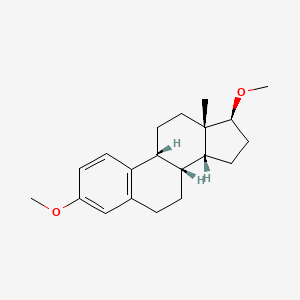
(+)-cis-anti-N2-BPDE-dG
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-cis-anti-N2-BPDE-dG is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical properties and potential applications. This compound is a derivative of benzo[a]pyrene, a polycyclic aromatic hydrocarbon known for its carcinogenic properties. The specific structure of this compound involves the binding of benzo[a]pyrene diol epoxide to deoxyguanosine, a nucleoside component of DNA. This binding can lead to mutations and has been extensively studied in the context of DNA damage and repair mechanisms.
准备方法
The synthesis of (+)-cis-anti-N2-BPDE-dG typically involves several steps, starting with the preparation of benzo[a]pyrene This is followed by the formation of benzo[a]pyrene diol epoxide through a series of oxidation and epoxidation reactions The final step involves the reaction of benzo[a]pyrene diol epoxide with deoxyguanosine under specific conditions to form the desired compound
化学反应分析
(+)-cis-anti-N2-BPDE-dG undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often leading to the formation of more reactive species.
Reduction: The removal of oxygen or the addition of hydrogen can alter the compound’s structure and reactivity.
Substitution: This involves the replacement of one functional group with another, which can significantly change the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
(+)-cis-anti-N2-BPDE-dG has several important applications in scientific research:
Chemistry: It is used to study the mechanisms of chemical reactions involving polycyclic aromatic hydrocarbons.
Biology: Researchers use this compound to investigate DNA damage and repair mechanisms, as it can form adducts with DNA that lead to mutations.
Medicine: The compound is studied for its role in carcinogenesis, helping to understand how exposure to certain chemicals can lead to cancer.
Industry: While not widely used in industrial applications, it serves as a model compound for studying the environmental impact of polycyclic aromatic hydrocarbons.
作用机制
The primary mechanism by which (+)-cis-anti-N2-BPDE-dG exerts its effects is through the formation of DNA adducts. When the compound binds to deoxyguanosine in DNA, it can cause structural distortions that interfere with DNA replication and repair processes. This can lead to mutations and potentially initiate carcinogenesis. The molecular targets involved include various DNA repair enzymes and pathways that attempt to correct the damage caused by the adducts.
相似化合物的比较
(+)-cis-anti-N2-BPDE-dG is unique compared to other similar compounds due to its specific structure and the way it interacts with DNA. Similar compounds include other derivatives of benzo[a]pyrene, such as:
(+)-trans-anti-BPDE-dG: Another DNA adduct formed by benzo[a]pyrene diol epoxide, but with a different stereochemistry.
(-)-cis-anti-BPDE-dG: A stereoisomer of this compound with different biological effects.
(+)-cis-syn-BPDE-dG: Another isomer with a different binding orientation to DNA.
These compounds share similar mechanisms of action but differ in their specific interactions with DNA and the resulting biological effects.
属性
分子式 |
C20H28O2 |
|---|---|
分子量 |
300.4 g/mol |
IUPAC 名称 |
(8R,9R,13S,14R,17S)-3,17-dimethoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene |
InChI |
InChI=1S/C20H28O2/c1-20-11-10-16-15-7-5-14(21-2)12-13(15)4-6-17(16)18(20)8-9-19(20)22-3/h5,7,12,16-19H,4,6,8-11H2,1-3H3/t16-,17+,18+,19-,20-/m0/s1 |
InChI 键 |
UJVDXOJUUSHVJY-MDMHHNQBSA-N |
手性 SMILES |
C[C@]12CC[C@@H]3[C@H]([C@H]1CC[C@@H]2OC)CCC4=C3C=CC(=C4)OC |
规范 SMILES |
CC12CCC3C(C1CCC2OC)CCC4=C3C=CC(=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-[(6R,8S,10R,13S,14S)-17-acetyloxy-2-bromo-6-fluoro-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13417695.png)
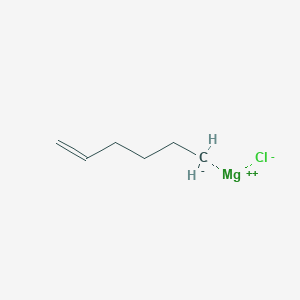
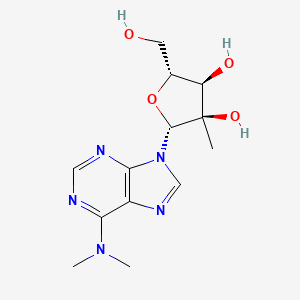

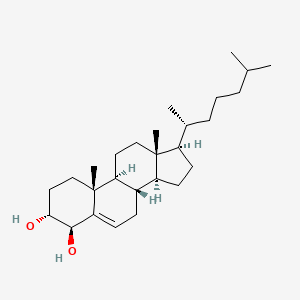
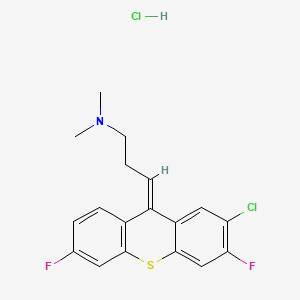
![N-[[3-(aminomethyl)phenyl]methyl]-2-(2-methylphenyl)-3-[(phenylmethyl)amino]imidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B13417723.png)
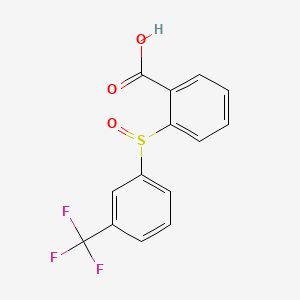

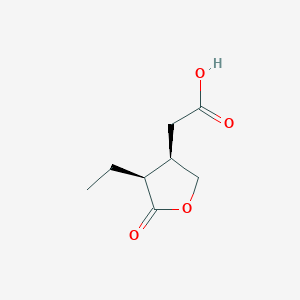
![N(iPr)2P(OCH2CH2CN)(-3)[levulinoyl(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl](/img/structure/B13417749.png)
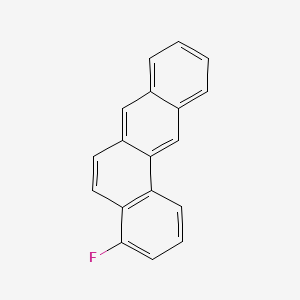

![(1R,9S,10S)-17-(cyclobutylmethyl)-4,10-dihydroxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one](/img/structure/B13417794.png)
